molecular formula C10H13ClFNO2 B14031608 (S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride

(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride

Cat. No.: B14031608
M. Wt: 233.67 g/mol
InChI Key: AXXFQTAOMTYAOZ-FVGYRXGTSA-N
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Description

(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the fluorine atom and the chiral center adds to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.

    Formation of the Intermediate: The aldehyde is subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding aminonitrile.

    Hydrolysis: The aminonitrile is then hydrolyzed under acidic conditions to yield the desired amino acid.

    Resolution: The racemic mixture is resolved using chiral resolution techniques to obtain the (S)-enantiomer.

    Hydrochloride Formation: Finally, the amino acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom enhances its binding affinity and selectivity. The compound may modulate the activity of neurotransmitter receptors, leading to potential therapeutic effects in neurological conditions.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3-fluoro-4-methoxyphenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(3-fluoro-4-chlorophenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(3-fluoro-4-bromophenyl)propanoic acid hydrochloride

Uniqueness

(S)-2-Amino-3-(3-fluoro-4-methylphenyl)propanoic acid hydrochloride is unique due to the presence of the methyl group, which influences its chemical reactivity and biological activity. The methyl group can affect the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it distinct from its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C10H13ClFNO2

Molecular Weight

233.67 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-methylphenyl)propanoic acid;hydrochloride

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14;/h2-4,9H,5,12H2,1H3,(H,13,14);1H/t9-;/m0./s1

InChI Key

AXXFQTAOMTYAOZ-FVGYRXGTSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)F.Cl

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)O)N)F.Cl

Origin of Product

United States

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